Lopinavir Impurity S

Description

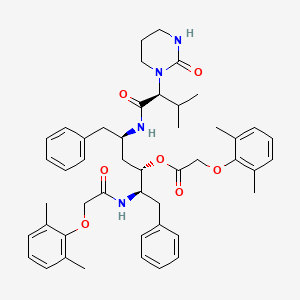

Structure

2D Structure

Properties

CAS No. |

943250-65-5 |

|---|---|

Molecular Formula |

C47H58N4O7 |

Molecular Weight |

791.0 g/mol |

IUPAC Name |

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate |

InChI |

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1 |

InChI Key |

GLRUDDIFBLTZDO-PUTFYWIISA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Lopinavir O-Phenoxyacetyl |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How are the Limit of Quantitation (LOQ) and Limit of Detection (LOD) determined for Lopinavir Impurity S using RP-LC methods?

- Methodological Answer: LOQ and LOD are calculated based on signal-to-noise (S/N) ratios of chromatographic peaks. For this compound, a minimum S/N of 10 is required for LOQ and 3 for LOD . Linearity is validated by injecting solutions at concentrations ranging from LOQ to 250% of the specification limit, followed by regression analysis (correlation coefficient >0.9999) . These parameters must comply with ICH Q2 guidelines, ensuring method sensitivity for trace-level impurities in drug formulations .

Q. What chromatographic conditions are optimal for separating this compound from co-eluting excipients or degradation products?

- Methodological Answer: A YMC Pack ODS-AQ column (150 × 4.6 mm, 3 µm) with a gradient mobile phase (phosphate buffer, acetonitrile, methanol, and tetrahydrofuran) achieves baseline separation. Column temperature (40°C) and detection wavelength (240 nm) are critical for resolving polar compounds like Impurity S while minimizing interference from matrix components . System suitability tests require a resolution ≥2.5 between Impurity S and ritonavir .

Q. How is method specificity validated for Impurity S in the presence of structurally similar impurities?

- Methodological Answer: Specificity is confirmed by analyzing blank samples, placebo formulations, and spiked samples. No interference at the retention time of Impurity S should be observed in blanks or placebos. Forced degradation studies (e.g., acid/base hydrolysis, oxidation) are performed to verify that Impurity S peaks remain distinct from degradation byproducts . Cross-validation with LC-MS can further confirm peak identity .

Advanced Research Questions

Q. What strategies address inconsistencies in recovery rates during spiked sample analysis of Impurity S?

- Methodological Answer: Recovery inconsistencies often arise from matrix effects or incomplete extraction. Standard addition experiments (spiking Impurity S at LOQ to 150% levels) in triplicate can identify systematic biases . Adjusting sample preparation (e.g., sonication time, solvent polarity) or using internal standards (e.g., deuterated analogs) improves accuracy. Intermediate precision studies across multiple days/labs (RSD <5%) ensure robustness .

Q. How can RP-LC methods for Impurity S be adapted for simultaneous quantification in fixed-dose combinations with other antiretrovirals?

- Methodological Answer: Co-analysis requires optimizing mobile phase gradients to resolve Impurity S from peaks of co-formulated drugs (e.g., darunavir, ritonavir). For example, adjusting the THF content in the mobile phase enhances selectivity for hydrophobic compounds. Method cross-validation using LC-MS/MS is recommended to confirm specificity in multi-drug matrices .

Q. What analytical challenges arise when scaling Impurity S quantification from HPLC to UPLC platforms?

- Methodological Answer: UPLC offers higher resolution but requires revalidation of parameters like injection volume (reduced to 2–5 µL) and flow rates (increased to 0.5–1.0 mL/min). Column chemistry compatibility (e.g., sub-2 µm particles) must be verified to maintain retention behavior. Transfer studies should compare LOQ, precision, and peak symmetry between platforms .

Q. How do structural analogs of this compound influence method development for unknown impurities?

- Methodological Answer: Structural elucidation via NMR or high-resolution MS identifies unknown impurities. For method development, analogs (e.g., Lopinavir EP Impurity A) are used to predict retention times and optimize separation conditions. Relative response factors (RRFs) are calculated to adjust quantification when impurities exhibit different UV absorptivity .

Data Analysis and Validation

Q. What statistical approaches resolve discrepancies in impurity profiling across multiple batches?

- Methodological Answer: Multivariate analysis (e.g., PCA) identifies batch-to-batch variability sources. Outlier detection using Grubbs’ test or control charts (e.g., ±3σ) flags anomalous results. Method robustness is tested by deliberately varying parameters (e.g., pH ±0.2, column temperature ±5°C) and analyzing their impact on Impurity S quantification .

Q. How are stability-indicating methods designed to monitor Impurity S under accelerated storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.